molecular formula C15H12ClNO3 B6408993 2-(3-Carbamoyl-4-chlorophenyl)-6-methylbenzoic acid, 95% CAS No. 1261982-84-6

2-(3-Carbamoyl-4-chlorophenyl)-6-methylbenzoic acid, 95%

Cat. No. B6408993
CAS RN: 1261982-84-6
M. Wt: 289.71 g/mol
InChI Key: JKBZKBRSEOHEOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Carbamoyl-4-chlorophenyl)-6-methylbenzoic acid, 95% (2-CMP-6-MBA) is an organic compound with a molecular formula of C14H11ClNO3. It is an important intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. 2-CMP-6-MBA is a white crystalline solid with a melting point of 122-124°C and a boiling point of 315-317°C. It is soluble in methanol, ethanol, and acetone, and is slightly soluble in water.

Scientific Research Applications

2-(3-Carbamoyl-4-chlorophenyl)-6-methylbenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst in the synthesis of various organic compounds. Additionally, it has been used as a reagent in the synthesis of various heterocyclic compounds.

Mechanism of Action

2-(3-Carbamoyl-4-chlorophenyl)-6-methylbenzoic acid, 95% has been shown to act as an inhibitor of the enzyme tyrosinase. Tyrosinase is responsible for the conversion of tyrosine to melanin, the pigment responsible for skin color, and as such, 2-(3-Carbamoyl-4-chlorophenyl)-6-methylbenzoic acid, 95% has been studied for its potential application in skin lightening products.
Biochemical and Physiological Effects
2-(3-Carbamoyl-4-chlorophenyl)-6-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme tyrosinase, leading to a decrease in melanin production and thus a lightening of the skin. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the prevention of certain types of cellular damage.

Advantages and Limitations for Lab Experiments

2-(3-Carbamoyl-4-chlorophenyl)-6-methylbenzoic acid, 95% has several advantages and limitations when used in laboratory experiments. One of the main advantages is its availability and relatively low cost. Additionally, it is relatively easy to synthesize and has a wide range of uses in various scientific research applications. However, it is a relatively unstable compound and must be stored in a tightly sealed container in a cool and dry place. Additionally, it is toxic and should be handled with caution.

Future Directions

The potential future directions for 2-(3-Carbamoyl-4-chlorophenyl)-6-methylbenzoic acid, 95% are numerous. Further research into its mechanism of action and biochemical and physiological effects could lead to its use in the development of novel pharmaceuticals and agrochemicals. Additionally, its antioxidant properties could be studied further to determine its potential application in the prevention of certain types of cellular damage. Finally, further research into its potential use as a skin lightening agent could lead to its use in the development of novel skin care products.

Synthesis Methods

2-(3-Carbamoyl-4-chlorophenyl)-6-methylbenzoic acid, 95% can be synthesized in a two-step process. The first step involves the condensation of 3-chloro-4-hydroxybenzoic acid with methyl isocyanate to form the intermediate 3-carbamoyl-4-chlorophenylmethyl isocyanate. This intermediate is then reacted with 6-methylbenzoic acid to give 2-(3-Carbamoyl-4-chlorophenyl)-6-methylbenzoic acid, 95% as the final product.

properties

IUPAC Name

2-(3-carbamoyl-4-chlorophenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-8-3-2-4-10(13(8)15(19)20)9-5-6-12(16)11(7-9)14(17)18/h2-7H,1H3,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBZKBRSEOHEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=C(C=C2)Cl)C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691577
Record name 3'-Carbamoyl-4'-chloro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Carbamoyl-4-chlorophenyl)-6-methylbenzoic acid

CAS RN

1261982-84-6
Record name 3'-Carbamoyl-4'-chloro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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